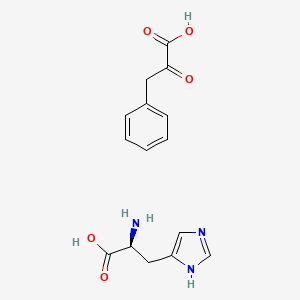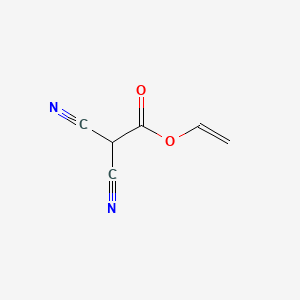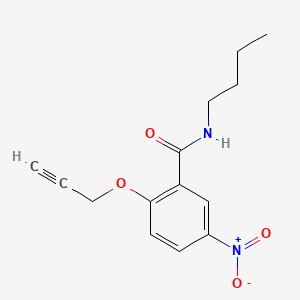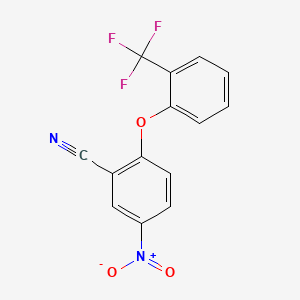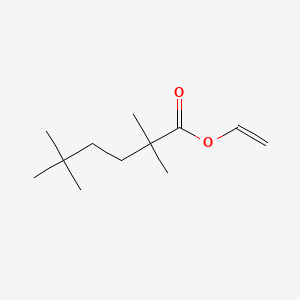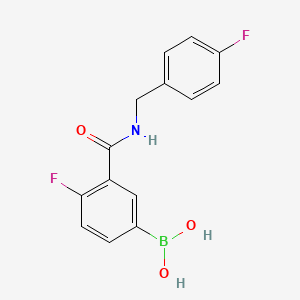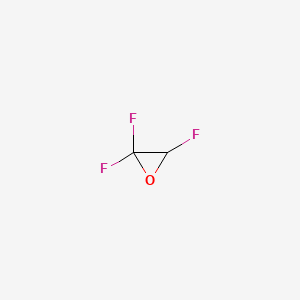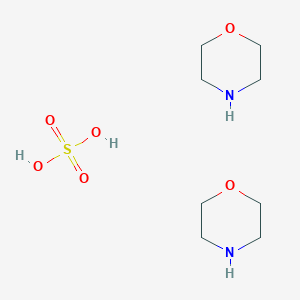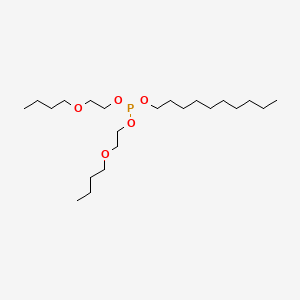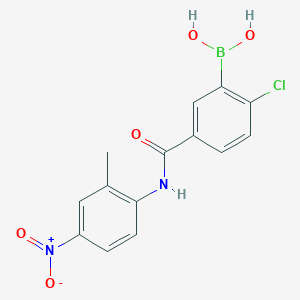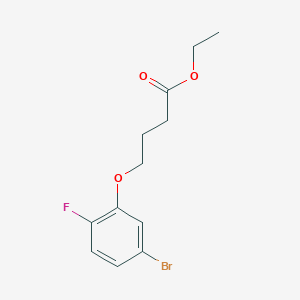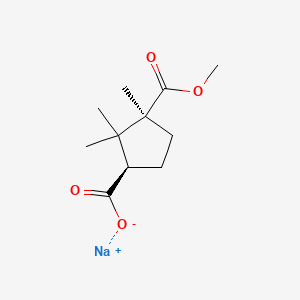
Sodium 1-methyl cis-camphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl cis-camphorate is a chemical compound with the molecular formula C11H17NaO4. It is a sodium salt derivative of camphor, a bicyclic monoterpene ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl cis-camphorate typically involves the esterification of camphor followed by saponification and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using camphor and methanol, followed by hydrolysis and neutralization. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-methyl cis-camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of camphoric acid derivatives.
Reduction: Formation of camphor alcohol derivatives.
Substitution: Formation of various substituted camphorates.
Applications De Recherche Scientifique
Sodium 1-methyl cis-camphorate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions due to its unique stereochemistry.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of sodium 1-methyl cis-camphorate involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved include modulation of enzyme kinetics and alteration of receptor binding affinities .
Comparaison Avec Des Composés Similaires
- Sodium camphorate
- Sodium 1-methyl trans-camphorate
- Sodium 3-methyl camphorate
Comparison: Sodium 1-methyl cis-camphorate is unique due to its specific cis-configuration, which imparts distinct stereochemical properties compared to its trans and other methylated counterparts. This uniqueness makes it particularly valuable in chiral synthesis and as a research tool in stereochemistry .
Propriétés
Numéro CAS |
61043-04-7 |
|---|---|
Formule moléculaire |
C11H17NaO4 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1 |
Clé InChI |
PKYIOHOCVMTMTM-VNYQHEISSA-M |
SMILES isomérique |
C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+] |
SMILES canonique |
CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


